molecular formula C6H7BClNO2 B11744923 (5-Chloro-4-methylpyridin-3-YL)boronic acid

(5-Chloro-4-methylpyridin-3-YL)boronic acid

Cat. No.: B11744923
M. Wt: 171.39 g/mol
InChI Key: QZZATSBOZWXTBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve continuous flow processes that allow for the handling and performing of organolithium chemistry on a multigram scale . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield phenols.

Scientific Research Applications

(5-Chloro-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Methylphenylboronic Acid: Similar in structure but lacks the chlorine and pyridine ring.

    2-Chloropyridine-3-boronic Acid: Similar in structure but with different substitution patterns.

Uniqueness: (5-Chloro-4-methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and a methyl group on the pyridine ring can influence the electronic properties and steric hindrance, making it a valuable compound in the synthesis of complex molecules.

Properties

Molecular Formula

C6H7BClNO2

Molecular Weight

171.39 g/mol

IUPAC Name

(5-chloro-4-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3

InChI Key

QZZATSBOZWXTBR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1C)Cl)(O)O

Origin of Product

United States

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